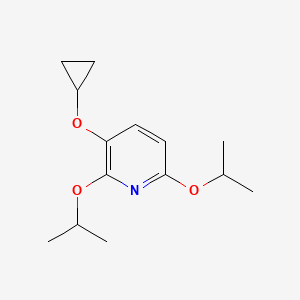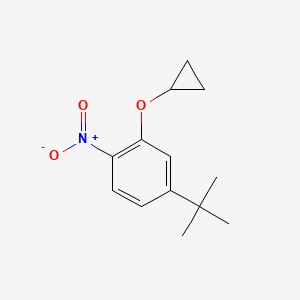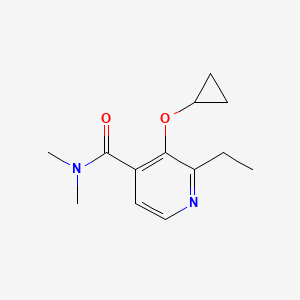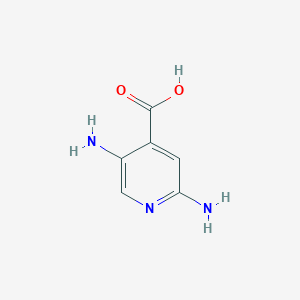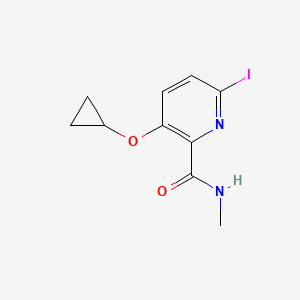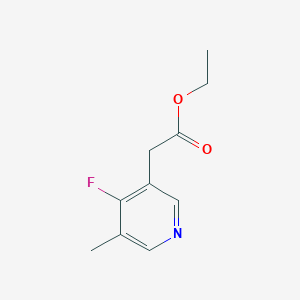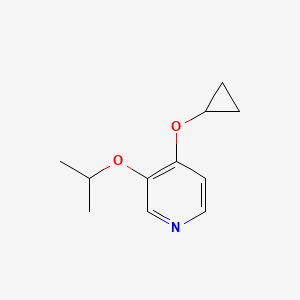
4-Cyclopropoxy-3-isopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-3-(propan-2-yloxy)pyridine is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 4-Cyclopropoxy-3-(propan-2-yloxy)pyridine involves several steps. One common method includes the reaction of 3-hydroxypyridine with cyclopropyl bromide in the presence of a base to form 3-cyclopropoxypyridine. This intermediate is then reacted with isopropyl bromide under basic conditions to yield 4-Cyclopropoxy-3-(propan-2-yloxy)pyridine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-Cyclopropoxy-3-(propan-2-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-Cyclopropoxy-3-(propan-2-yloxy)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-(propan-2-yloxy)pyridine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
4-Cyclopropoxy-3-(propan-2-yloxy)pyridine can be compared with similar compounds such as:
3-Cyclopropoxy-4-(propan-2-yloxy)pyridine: This compound has a similar structure but with different positioning of the cyclopropoxy and propan-2-yloxy groups.
4-Phenoxyphenyl (R/S)-2-(2-pyridyloxy)propyl ether: Known for its use as an insect growth regulator.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H15NO2/c1-8(2)13-11-7-12-6-5-10(11)14-9-3-4-9/h5-9H,3-4H2,1-2H3 |
InChI Key |
YSEIQZUAVBNVQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CN=C1)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






